molecular formula C16H17FN2O4 B2727080 1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097923-07-2

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2727080
CAS No.: 2097923-07-2
M. Wt: 320.32
InChI Key: DFZAGKZYAVUOHX-UHFFFAOYSA-N
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Description

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride under basic conditions.

    Formation of the pyrrolidine-2,5-dione ring: This step involves cyclization reactions, often under acidic or basic conditions, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to certain proteins, while the azetidine and pyrrolidine rings may contribute to its overall stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.

    Fluorophenoxy derivatives: Compounds with the fluorophenoxy group may exhibit similar chemical reactivity and biological properties.

Uniqueness

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c17-12-1-3-13(4-2-12)23-10-16(22)18-7-11(8-18)9-19-14(20)5-6-15(19)21/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZAGKZYAVUOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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